molecular formula C7H12O3 B1380153 2-Cyclopropyl-2-methoxypropanoic acid CAS No. 1247669-87-9

2-Cyclopropyl-2-methoxypropanoic acid

Cat. No.: B1380153
CAS No.: 1247669-87-9
M. Wt: 144.17 g/mol
InChI Key: XQWSVFCDLXOTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-2-methoxypropanoic acid is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol It is characterized by the presence of a cyclopropyl group and a methoxy group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-2-methoxypropanoic acid typically involves the reaction of cyclopropyl cyanide with methanol in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product . The reaction conditions generally include heating the mixture and adding water in small portions to complete the hydrolysis process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-2-methoxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Cyclopropyl-2-methoxypropanoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-2-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Cyclopropanecarboxylic acid: Shares the cyclopropyl group but lacks the methoxy group.

    Methoxyacetic acid: Contains a methoxy group but lacks the cyclopropyl group.

Uniqueness: 2-Cyclopropyl-2-methoxypropanoic acid is unique due to the combination of the cyclopropyl and methoxy groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not possible with similar compounds .

Properties

IUPAC Name

2-cyclopropyl-2-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(10-2,6(8)9)5-3-4-5/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWSVFCDLXOTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247669-87-9
Record name 2-cyclopropyl-2-methoxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-2-methoxypropanoic acid
Reactant of Route 2
2-Cyclopropyl-2-methoxypropanoic acid
Reactant of Route 3
2-Cyclopropyl-2-methoxypropanoic acid
Reactant of Route 4
Reactant of Route 4
2-Cyclopropyl-2-methoxypropanoic acid
Reactant of Route 5
2-Cyclopropyl-2-methoxypropanoic acid
Reactant of Route 6
2-Cyclopropyl-2-methoxypropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.